molecular formula C6H14ClNO2 B6221947 3,3-dimethoxy-1-methylazetidine hydrochloride CAS No. 2758000-19-8

3,3-dimethoxy-1-methylazetidine hydrochloride

Cat. No. B6221947
CAS RN: 2758000-19-8
M. Wt: 167.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethoxy-1-methylazetidine hydrochloride (DMMAH) is a synthetic compound that has been used in scientific research for a variety of applications. DMMAH is a derivative of azetidine, a four-membered ring containing an oxygen atom, a nitrogen atom, and two methyl groups. It is a colorless, crystalline solid that is soluble in water and other organic solvents. DMMAH is a versatile compound that can be used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

3,3-dimethoxy-1-methylazetidine hydrochloride has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and has been used as a model compound for the study of enzyme kinetics. 3,3-dimethoxy-1-methylazetidine hydrochloride has also been used as a substrate for the study of the metabolism of azetidine-containing compounds. Additionally, 3,3-dimethoxy-1-methylazetidine hydrochloride has been used in the synthesis of other azetidine-containing compounds and derivatives.

Mechanism of Action

3,3-dimethoxy-1-methylazetidine hydrochloride has been studied for its biochemical and physiological effects. It is believed to act as an agonist at the 5-HT2A receptor, which is a serotonin receptor located in the brain. 3,3-dimethoxy-1-methylazetidine hydrochloride has also been shown to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Additionally, 3,3-dimethoxy-1-methylazetidine hydrochloride has been shown to interact with the GABA receptor, which is involved in the regulation of neurotransmission in the brain.
Biochemical and Physiological Effects
3,3-dimethoxy-1-methylazetidine hydrochloride has been studied for its biochemical and physiological effects. It has been shown to have a stimulatory effect on the central nervous system, and has been shown to increase the release of serotonin and dopamine in the brain. 3,3-dimethoxy-1-methylazetidine hydrochloride has also been shown to have an antidepressant-like effect, which may be due to its ability to interact with the 5-HT2A receptor. Additionally, 3,3-dimethoxy-1-methylazetidine hydrochloride has been shown to have an anxiolytic effect, which may be due to its interaction with the GABA receptor.

Advantages and Limitations for Lab Experiments

3,3-dimethoxy-1-methylazetidine hydrochloride has several advantages and limitations for laboratory experiments. One of the main advantages of using 3,3-dimethoxy-1-methylazetidine hydrochloride is that it is a relatively simple and efficient compound to synthesize. Additionally, 3,3-dimethoxy-1-methylazetidine hydrochloride is a versatile compound that can be used in a variety of laboratory experiments. However, one of the main limitations of using 3,3-dimethoxy-1-methylazetidine hydrochloride is that it is not always easy to obtain in large quantities. Additionally, 3,3-dimethoxy-1-methylazetidine hydrochloride can be toxic if ingested, so it should be handled with caution in laboratory experiments.

Future Directions

There are several potential future directions for research involving 3,3-dimethoxy-1-methylazetidine hydrochloride. One potential area of research is the study of the pharmacokinetics and pharmacodynamics of 3,3-dimethoxy-1-methylazetidine hydrochloride. Additionally, further research could be conducted to investigate the potential therapeutic applications of 3,3-dimethoxy-1-methylazetidine hydrochloride, such as its use as an antidepressant or anxiolytic. Additionally, further research could be conducted to investigate the potential interactions between 3,3-dimethoxy-1-methylazetidine hydrochloride and other drugs or compounds. Finally, further research could be conducted to investigate the potential biochemical and physiological effects of 3,3-dimethoxy-1-methylazetidine hydrochloride.

Synthesis Methods

3,3-dimethoxy-1-methylazetidine hydrochloride can be synthesized in a two-step process. The first step involves the reaction of 3-methylazetidine with dimethyl sulfate in an acidic medium. This reaction produces 3,3-dimethoxy-1-methylazetidine. The second step involves the reaction of the product with hydrochloric acid to form 3,3-dimethoxy-1-methylazetidine hydrochloride hydrochloride. This two-step procedure is simple and efficient, and produces a high yield of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethoxy-1-methylazetidine hydrochloride involves the reaction of 3,3-dimethoxypropionitrile with methylamine followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "3,3-dimethoxypropionitrile", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3,3-dimethoxypropionitrile is reacted with excess methylamine in ethanol at reflux temperature for 24 hours.", "Step 2: The resulting imine intermediate is reduced with sodium borohydride in methanol at room temperature for 2 hours.", "Step 3: The resulting amine intermediate is quaternized with hydrochloric acid in ethanol at reflux temperature for 4 hours to yield 3,3-dimethoxy-1-methylazetidine hydrochloride." ] }

CAS RN

2758000-19-8

Molecular Formula

C6H14ClNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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